3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Overview
Description
Synthesis Analysis
The synthesis of such compounds typically involves borylation, a process where a boron group is added to a molecule. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a related compound, can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .Scientific Research Applications
Synthesis and Structural Analysis
- Compounds like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) phenoxy)methyl)benzonitrile have been synthesized and characterized using various spectroscopic methods and X-ray diffraction. These compounds' molecular structures have been optimized and confirmed using density functional theory (DFT) calculations, proving consistency with crystal structures determined by X-ray single crystal diffraction (Wu, Chen, Chen, & Zhou, 2021).
- Similar studies were conducted on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, emphasizing the importance of DFT in confirming the molecular structures and exploring their physicochemical properties (Huang et al., 2021).
Application in Fluorescence and Polymerization
- These compounds have been utilized in the development of fluorescent probes and polymers. For instance, certain boron esters were used in Suzuki-Miyaura chain growth polymerization, leading to the creation of bright, emission-tuned nanoparticles useful in fluorescence applications (Fischer, Baier, & Mecking, 2013).
Development of Boronate Esters and Their Derivatives
- The creation of various boronate esters, including those derived from carbazole and phenoxazine, has been achieved. These compounds serve as key electron donors and intermediates in synthetic approaches, potentially impacting materials science and organic electronics (Bifari & El-Shishtawy, 2021).
Advances in Sensing and Detection Technologies
- Boron ester compounds have been used in the development of organic thin-film fluorescence probes, showing promise in detecting hydrogen peroxide vapor, a key indicator of peroxide-based explosives. This highlights their potential in safety and security applications (Fu et al., 2016).
Potential in Medicinal Chemistry and Biological Studies
- Studies have explored the use of boronated phosphonium salts containing arylboronic acid and their in vitro cytotoxicity and cellular uptake, opening avenues for their application in medical research and therapy (Morrison et al., 2010).
Synthesis of Novel Compounds and Their Potential Applications
- Novel synthetic methods have been developed for creating compounds such as 2,4-disubstituted-phthalazin-1(2H)-one and 3,7-disubstituted-2H-benzo[b][1,4] oxazine derivatives. These compounds, containing boronate esters, show potential as HGF-mimetic agents, which could have implications in cancer research and treatment (Das, Tang, & Sanyal, 2011).
Safety And Hazards
properties
IUPAC Name |
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c1-9-8-10(15)6-7-11(9)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQELZLCLCNPDMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726480 | |
Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol | |
CAS RN |
946427-03-8 | |
Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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